molecular formula C20H24N2O5S B5250828 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide

Cat. No.: B5250828
M. Wt: 404.5 g/mol
InChI Key: DXCMFSYFEBMHOD-UHFFFAOYSA-N
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Description

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a dimethoxyphenyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzyl and dimethoxyphenyl components, followed by their coupling through sulfonylation and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzyl and dimethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group may play a key role in binding to these targets, while the benzyl and dimethoxyphenyl groups contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3,4-dimethoxyphenyl)acetamide
  • N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide
  • N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-propylglycinamide

Uniqueness

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-4-12-21-20(23)15-22(14-16-8-6-5-7-9-16)28(24,25)17-10-11-18(26-2)19(13-17)27-3/h4-11,13H,1,12,14-15H2,2-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCMFSYFEBMHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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